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Compound of Interest

Compound Name:
4-(6-Propyl-1-cyclohexen-1-

yl)morpholine

CAS No.: 14091-95-3

Cat. No.: B086124

Get Quote

Title: Structure-Activity Relationship (SAR) Guide: Substituted Morpholine Derivatives vs.

Alternatives in Kinase Inhibitor Design

Executive Summary
In medicinal chemistry, the morpholine ring is a ubiquitous, privileged pharmacophore,

particularly renowned for its role in targeting the ATP-binding pocket of kinases[1]. As a Senior

Application Scientist, I frequently observe drug discovery programs defaulting to morpholine

without fully interrogating its structural causality compared to alternatives like piperazine or

piperidine.

This guide objectively compares the performance of morpholine derivatives against alternative

saturated heterocycles, using Phosphoinositide 3-kinase (PI3K) inhibitors as the definitive

model. By dissecting the physicochemical properties, hinge-binding mechanics, and metabolic

liabilities of these moieties, this guide provides researchers with actionable, data-backed SAR

insights and self-validating experimental protocols to optimize lead compounds.
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Mechanistic Causality: The Morpholine Hinge-
Binding Paradigm
To understand why morpholine outperforms alternatives in specific kinase targets, we must

examine the thermodynamics of the ATP-binding cleft. In PI3Kα, the morpholine ring acts as a

highly efficient "hinge binder."

The Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring possesses lone pairs

that act as a critical hydrogen bond acceptor for the backbone amide nitrogen of Val851 in

the PI3Kα hinge region[2].

Basicity and Desolvation: Unlike piperazine, which is highly basic and protonated at

physiological pH (pH 7.4), the morpholine nitrogen is typically conjugated to an electron-

withdrawing heteroaromatic core (e.g., pyrimidine or triazine). This delocalizes the lone pair,

rendering the morpholine neutral. A neutral molecule incurs a significantly lower

thermodynamic desolvation penalty when entering the highly lipophilic ATP-binding pocket

compared to a charged species.
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Logical relationship of morpholine hinge-binding mechanics in PI3Kα inhibition.

Objective Performance Comparison: Morpholine vs.
Alternatives
To objectively demonstrate the SAR impact of morpholine replacement, we analyze data

derived from the optimization of the pan-PI3K inhibitor ZSTK474[3]. Replacing the morpholine

ring directly impacts target affinity and physicochemical behavior.

Table 1: SAR Comparison of Morpholine Replacements on a PI3K Inhibitor Scaffold
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Substitutio
n

PI3Kα IC₅₀
(nM)

PI3Kδ IC₅₀
(nM)

Hinge H-
Bond
Acceptor?

Charge at
pH 7.4

Mechanistic
Consequen
ce &
Performanc
e Rationale

Morpholine

(Wild-Type)
5.0 3.9 Yes (Oxygen) Neutral

Optimal:

Perfect

balance of H-

bond

acceptance

and low

desolvation

penalty.

Piperazine 180.0 140.0 No Cationic (+1)

Poor: 36-fold

potency

drop[3]. The

protonated

secondary

amine causes

a massive

energetic

penalty when

forced into

the lipophilic

hinge.

N-

Acetylpiperaz

ine

2.9 21.0 Yes

(Carbonyl)

Neutral Strong: N-

acetylation

neutralizes

the charge.

The amide

carbonyl

perfectly

mimics the

morpholine

oxygen as an
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H-bond

acceptor[3].

Piperidine >1000.0 >1000.0 No
Neutral/Catio

nic

Fail:

Complete

loss of

activity due to

the absence

of the

required H-

bond

acceptor at

the 4-

position.

Key Takeaway: You cannot simply swap morpholine for piperazine to improve aqueous

solubility without destroying kinase affinity. If a piperazine is required for pharmacokinetic

reasons, it must be functionalized (e.g., N-acetylation) to restore the hydrogen-bonding

geometry and neutralize the basic amine[3].

Advanced SAR: C-Substituted Morpholines
While unsubstituted morpholine is an excellent hinge binder, it is susceptible to cytochrome

P450 (CYP)-mediated oxidative metabolism adjacent to the oxygen atom.

C-Methylation: Introducing methyl groups at the C2 or C3 positions of the morpholine ring

creates steric hindrance, blocking CYP enzymes and dramatically extending the compound's

half-life.

Bridged Morpholines: Bridged architectures (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) force the

morpholine into a rigid boat or chair conformation. This conformational restriction can be

leveraged to achieve exquisite isoform selectivity (e.g., PI3Kβ vs. PI3Kδ) by exploiting subtle

spatial differences in the specificity pockets of the kinase variants[4].

Self-Validating Experimental Protocols
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To validate the SAR hypotheses discussed above, the following experimental workflows must

be executed. These protocols are designed as self-validating systems to ensure data

trustworthiness.

Protocol A: In Vitro Kinase Target Engagement (ADP-Glo
Assay)
Causality: Measuring ATP depletion via radioactive isotopes is hazardous and low-throughput.

The ADP-Glo assay relies on the luminescence generated by converting kinase-produced ADP

back to ATP, driving a luciferase reaction. This provides a high-throughput, homogeneous

readout directly proportional to kinase activity. Self-Validation System: Every 384-well plate

must include a Z'-factor calculation using a vehicle control (DMSO, 0% inhibition) and a

reference standard (e.g., BKM120, 100% inhibition). A Z'-factor ≥ 0.6 is mandatory; if it falls

below this threshold, the plate is discarded, preventing the reporting of false IC₅₀ shifts.

Step-by-Step Methodology:

Prepare a 3-fold, 10-point serial dilution of the morpholine/piperazine derivatives in 100%

DMSO.

Transfer 100 nL of compound into a 384-well white microplate using an acoustic liquid

handler (e.g., Echo 550) to ensure volumetric precision.

Add 5 µL of PI3Kα enzyme/PIP2 lipid substrate mixture (diluted in kinase buffer: 50 mM

HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

Initiate the reaction by adding 5 µL of ultra-pure ATP (final concentration at the

of the enzyme, typically 10 µM). Incubate for 60 minutes at 25°C.

Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed

ATP. Incubate for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

Read on a multi-mode plate reader after 30 minutes.

Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
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Protocol B: In Vitro ADME (Microsomal Stability)
Causality: Morpholine rings are susceptible to CYP-mediated oxidation. Evaluating intrinsic

clearance (

) early prevents the advancement of compounds with poor oral bioavailability. Self-Validation
System: The assay incorporates Verapamil as a high-clearance positive control and Warfarin
as a low-clearance negative control. If the half-life (

) of Verapamil falls outside the historical acceptable range (15-25 minutes in Human Liver
Microsomes), the entire batch is invalidated, proving the microsomes have lost enzymatic
viability.

Step-by-Step Methodology:

Pre-warm Human Liver Microsomes (HLM) to 37°C in 100 mM potassium phosphate buffer

(pH 7.4) at a final protein concentration of 0.5 mg/mL.

Spike the test compound (final concentration 1 µM, <0.1% DMSO) into the microsomal

suspension.

Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1

mM).

At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately

in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent

compound and calculate

and

.
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Iterative experimental workflow for validating morpholine derivative SAR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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